molecular formula C14H16N4O4S B2392561 6-ethoxy-N-(3-(methylsulfonamido)phenyl)pyrimidine-4-carboxamide CAS No. 2034580-17-9

6-ethoxy-N-(3-(methylsulfonamido)phenyl)pyrimidine-4-carboxamide

Cat. No. B2392561
CAS RN: 2034580-17-9
M. Wt: 336.37
InChI Key: XRDPNOFNZXZMCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as substituted thieno[2,3-d]pyrimidine-4-carboxylic acids have been synthesized using Pd (dppf)Cl 2 -catalyzed carbonylation of substituted 4-chlorothieno [2,3- d ]pyrimidines .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of 2, 4, 5, 6-substituted pyrimidines, including those with sulfonamide groups, exhibit significant anticancer activities. These compounds have been synthesized and tested against various cancer cell lines, showing the ability to induce apoptosis in leukemia cells. For instance, certain derivatives exhibited notable antitumor activity, with specific compounds showing significant cytotoxic effects against K562 leukemia cell lines due to their structural modifications (Asha et al., 2010).

Antiviral Activity

Derivatives of pyrimidine, including those modified with sulfonamide groups, have shown potential antiviral activities. Compounds such as 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have been synthesized and evaluated for their inhibitory effects on various DNA and retroviruses. Notably, some derivatives demonstrated marked inhibitory effects on human immunodeficiency virus (HIV) replication in cell culture, highlighting their potential as antiretroviral agents (Hocková et al., 2003).

Antimicrobial Activity

The synthesis of novel pyrimidine derivatives has also been explored for antimicrobial applications. A series of pyrrolyl carboxamides and pyrrolyl sulfonamides have been developed, showing excellent antimicrobial activity against various bacterial and fungal strains. Chloro-substituted derivatives, in particular, demonstrated potent activity, indicating the structural influence on their antimicrobial efficacy (Syamaiah et al., 2014).

properties

IUPAC Name

6-ethoxy-N-[3-(methanesulfonamido)phenyl]pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-3-22-13-8-12(15-9-16-13)14(19)17-10-5-4-6-11(7-10)18-23(2,20)21/h4-9,18H,3H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDPNOFNZXZMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethoxy-N-(3-(methylsulfonamido)phenyl)pyrimidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.